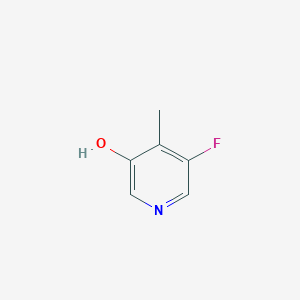

5-Fluoro-4-methyl-3-pyridinol

CAS No.:

Cat. No.: VC16008291

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6FNO |

|---|---|

| Molecular Weight | 127.12 g/mol |

| IUPAC Name | 5-fluoro-4-methylpyridin-3-ol |

| Standard InChI | InChI=1S/C6H6FNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |

| Standard InChI Key | JMDFTEWGNYPOJY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NC=C1O)F |

Introduction

5-Fluoro-4-methyl-3-pyridinol is a heteroaromatic compound belonging to the pyridine family. It features a pyridine ring with a fluorine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 5-Fluoro-4-methyl-3-pyridinol typically involves multiple steps, including nitration, bromination, and other reactions that require specific conditions and reagents. For instance, strong acids are often used for nitration, while bromine or bromine-containing reagents are utilized for bromination.

Biological Activities

Research suggests that 5-Fluoro-4-methyl-3-pyridinol may exhibit antimicrobial and anticancer properties. Its unique structure allows for diverse interactions with biological molecules, such as enzymes and receptors, which could lead to therapeutic effects. Compounds with similar structures have been shown to modulate enzyme activity, potentially leading to therapeutic applications.

| Potential Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits growth of certain microorganisms |

| Anticancer Activity | May interact with cancer-related enzymes or receptors |

Applications and Research Directions

5-Fluoro-4-methyl-3-pyridinol is explored in various fields due to its potential therapeutic effects. Its derivatives are being studied for their ability to interact with biological targets, which could lead to new treatments for diseases. The compound's reactivity and biological activity make it a valuable candidate for further pharmacological investigation.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic effects in treating diseases |

| Materials Science | Unique chemical properties for material development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume